(4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(2-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
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Overview
Description
3-HYDROXY-5-(2-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-(2-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine ring, followed by the introduction of the hydroxyl, methoxy, and benzoyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-5-(2-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzoyl group may produce an alcohol.
Scientific Research Applications
3-HYDROXY-5-(2-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-HYDROXY-5-(2-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-HYDROXY-5-(2-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE shares structural similarities with other pyrrolidine derivatives, such as:
- 3-HYDROXY-5-(2-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 3-HYDROXY-5-(2-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 3-HYDROXY-5-(2-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H25NO5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(2-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO5/c1-15-9-11-16(12-10-15)21(25)19-20(17-7-4-5-8-18(17)29-3)24(13-6-14-28-2)23(27)22(19)26/h4-5,7-12,20,25H,6,13-14H2,1-3H3/b21-19+ |
InChI Key |
NQJGQJJARUKARA-XUTLUUPISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=CC=C3OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=CC=C3OC)O |
Origin of Product |
United States |
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